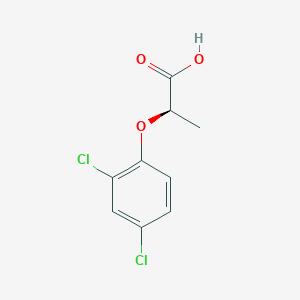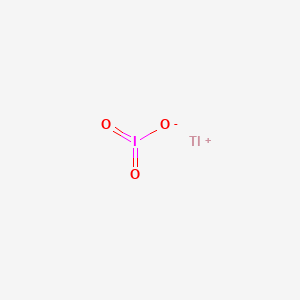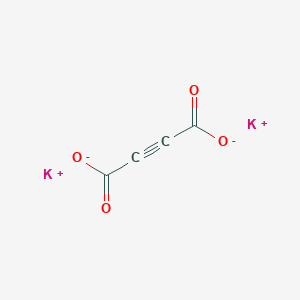
Potassium but-2-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium but-2-ynedioate, also known as dimethylolbutyric acid potassium salt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline compound that is soluble in water and commonly used as a cross-linking agent in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of potassium but-2-ynedioate is not well understood. However, it is believed to function as a cross-linking agent by forming covalent bonds between polymer chains. This cross-linking process can increase the strength and durability of polymers, making them more resistant to degradation.
Efectos Bioquímicos Y Fisiológicos
Potassium but-2-ynedioate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using potassium but-2-ynedioate in lab experiments is its ease of synthesis. It is also relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one of the limitations of using potassium but-2-ynedioate is its limited solubility in organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on potassium but-2-ynedioate. One area of interest is the development of new cross-linking agents that can be used in the production of biodegradable polymers. Another area of interest is the study of potassium but-2-ynedioate as a stabilizer for nanoparticles. Additionally, there is potential for the use of potassium but-2-ynedioate in tissue engineering and drug delivery systems.
Conclusion:
Potassium but-2-ynedioate is a promising compound that has potential applications in various fields, including tissue engineering, drug delivery systems, and the production of biodegradable polymers. While there is still much to be learned about this compound, its ease of synthesis and biocompatibility make it an attractive option for researchers. Further research in this area has the potential to lead to new discoveries and advancements in these fields.
Aplicaciones Científicas De Investigación
Potassium but-2-ynedioate has a wide range of potential applications in scientific research. It has been used as a cross-linking agent in the production of hydrogels, which have been studied for their potential use in tissue engineering and drug delivery systems. It has also been used as a stabilizer in the production of nanoparticles, which have been studied for their potential use in targeted drug delivery. Additionally, potassium but-2-ynedioate has been studied for its potential use in the production of biodegradable polymers.
Propiedades
Número CAS |
14341-52-7 |
|---|---|
Nombre del producto |
Potassium but-2-ynedioate |
Fórmula molecular |
C4K2O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
dipotassium;but-2-ynedioate |
InChI |
InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Clave InChI |
BXISNBUTGVYPFK-UHFFFAOYSA-L |
SMILES |
C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Otros números CAS |
928-04-1 14341-52-7 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
2-Butynedioic acid dipotassium salt |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

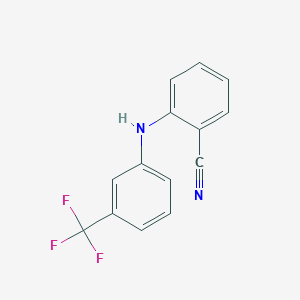


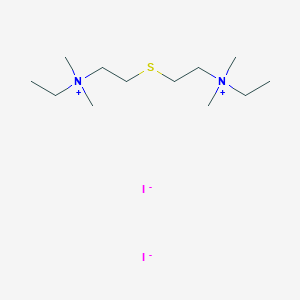
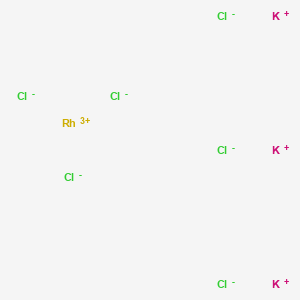
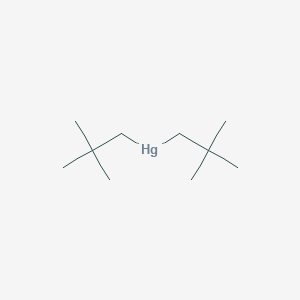
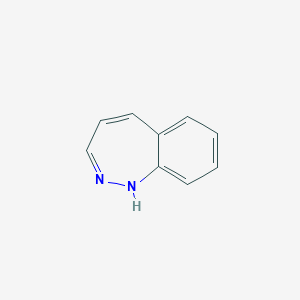

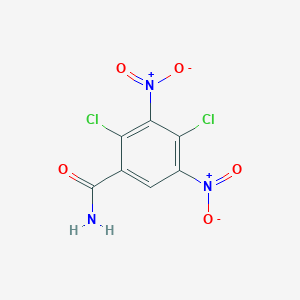
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
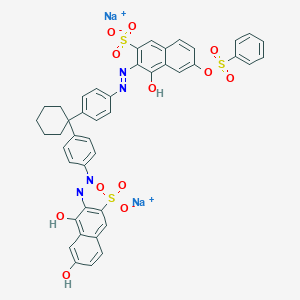
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
